molecular formula C15H13N3O4 B4693325 ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE

ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE

Cat. No.: B4693325
M. Wt: 299.28 g/mol
InChI Key: JQBCTRBBBZEGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a phthalazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution typically requires electron-donating groups and can be facilitated by catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazolium salts, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phthalazine core may also play a role in binding to biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE is unique due to its combination of an oxazole ring and a phthalazine core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

ethyl 3-(1,2-oxazol-3-ylmethyl)-4-oxophthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-2-21-15(20)13-11-5-3-4-6-12(11)14(19)18(16-13)9-10-7-8-22-17-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCTRBBBZEGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE
Reactant of Route 4
ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE
Reactant of Route 5
ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.